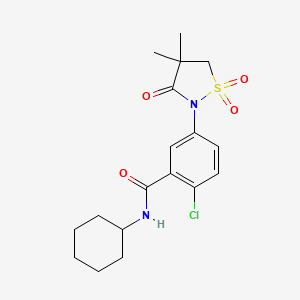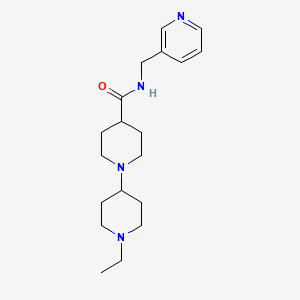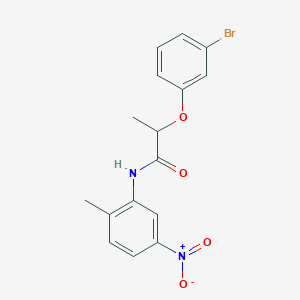
1-(9H-fluoren-2-ylmethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-2-ylmethyl)-3-piperidinol, also known as FMP or FMP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. FMP is a synthetic compound that belongs to the class of piperidinols, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various biological pathways. This compound has been shown to interact with proteins involved in cell signaling, such as G protein-coupled receptors and ion channels. This compound has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to affect the expression of genes involved in cell growth and differentiation. The effects of this compound on different cell types and tissues are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound may also have limited solubility in some solvents, which can affect its activity and efficacy.
Orientations Futures
There are several future directions for the research on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for this compound and related compounds. This compound may also be used as a tool for studying the structure and function of biological molecules, such as ion channels and receptors. The development of new fluorescent probes based on this compound may also have applications in biomedical imaging and diagnostics.
Méthodes De Synthèse
1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of fluorene and piperidine. The first step involves the alkylation of fluorene with 1,2-dibromoethane to form 9-bromoethylfluorene. The second step involves the reduction of 9-bromoethylfluorene with lithium aluminum hydride to form 9-ethylfluorene. The third step involves the reaction of 9-ethylfluorene with piperidine and boron trifluoride etherate to form this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various scientific research applications, including as a chiral auxiliary for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of other biologically active compounds. This compound has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJXLPIFGHWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178791.png)


![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178823.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)

![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)


